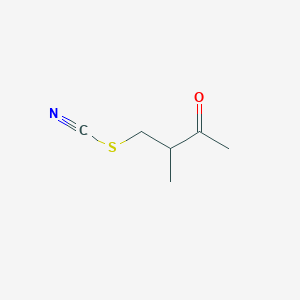
2-Methyl-3-oxobutyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-oxobutyl thiocyanate is a chemical compound that belongs to the family of isothiocyanates. It is commonly used as a reagent in organic synthesis and is known for its strong odor and pungent taste. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and food science.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-oxobutyl thiocyanate is not fully understood. However, it is believed to exert its effects through the formation of reactive intermediates that can interact with cellular components, leading to cell death or inhibition of cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 2-Methyl-3-oxobutyl thiocyanate can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been found to have antimicrobial properties, including activity against bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methyl-3-oxobutyl thiocyanate in lab experiments is its high reactivity, which makes it useful for a variety of synthetic reactions. However, its strong odor and pungent taste can make it difficult to work with, and it may require special handling to prevent exposure to laboratory personnel.
Orientations Futures
There are several potential future directions for research on 2-Methyl-3-oxobutyl thiocyanate. One area of interest is its potential as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in clinical trials. Another area of interest is its potential as a pesticide for use in agriculture. Studies are needed to determine its effectiveness and safety in controlling pests and to assess its impact on the environment. Additionally, further studies are needed to explore its potential as a flavoring agent and preservative in food science.
Méthodes De Synthèse
The synthesis of 2-Methyl-3-oxobutyl thiocyanate can be achieved through the reaction of 2-methyl-3-oxobutanoic acid with thionyl chloride and potassium thiocyanate. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with the thiocyanate ion to produce the desired isothiocyanate.
Applications De Recherche Scientifique
2-Methyl-3-oxobutyl thiocyanate has been studied for its potential applications in various scientific fields. In medicine, it has been found to exhibit anticancer properties and has been investigated as a potential chemotherapeutic agent. In agriculture, it has been shown to have insecticidal and fungicidal properties and has been used in the development of new pesticides. In food science, it has been used as a flavoring agent and as a preservative.
Propriétés
Numéro CAS |
100850-70-2 |
|---|---|
Formule moléculaire |
C6H9NOS |
Poids moléculaire |
143.21 g/mol |
Nom IUPAC |
(2-methyl-3-oxobutyl) thiocyanate |
InChI |
InChI=1S/C6H9NOS/c1-5(6(2)8)3-9-4-7/h5H,3H2,1-2H3 |
Clé InChI |
FZVUFHSECFXODA-UHFFFAOYSA-N |
SMILES |
CC(CSC#N)C(=O)C |
SMILES canonique |
CC(CSC#N)C(=O)C |
Synonymes |
Thiocyanic acid, 2-methyl-3-oxobutyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



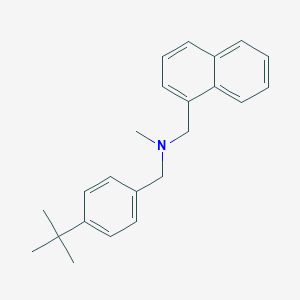

![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine](/img/structure/B35031.png)
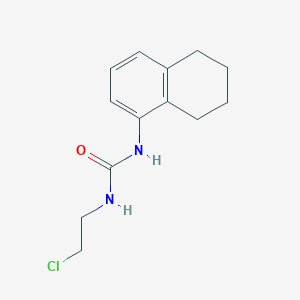
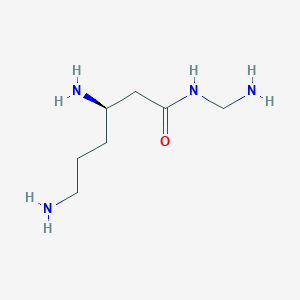
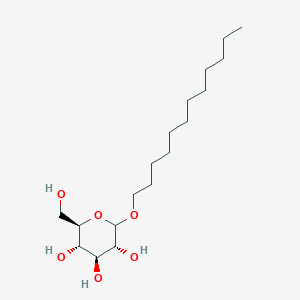
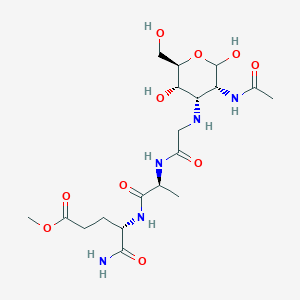
![2,9-Di(pentan-3-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B35050.png)
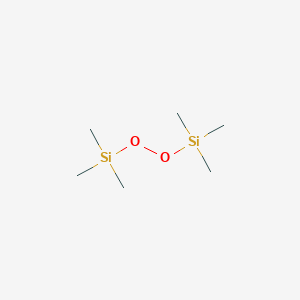
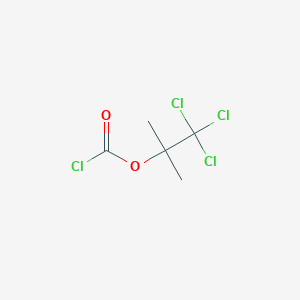
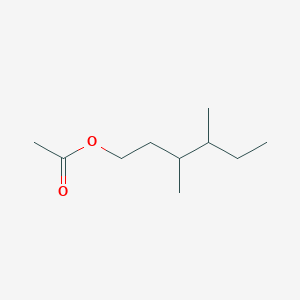


![2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B35058.png)